

Biochemical and Preclinical Profile of VEGFR2 Inhibitors

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Compound Focus: Raf265

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The following table consolidates quantitative data on the potency and selectivity of various inhibitors, including **RAF265**.

Inhibitor	Primary Targets	VEGFR2 Inhibition (IC50)	Key Preclinical/Clinical Findings
RAF265	BRAF (mutant & wild-type), VEGFR2, c-RAF [1] [2]	~30 nM (biochemical) [2]	• 41% tumor growth reduction in patient-derived melanoma models [1]. • 71% of responders were BRAF wild-type [1]. • Inhibits osteoclast formation & resorption [3].
Rivoceranib (Apatinib)	VEGFR2, c-KIT, c-SRC [4]	16 nM (biochemical) [4]	• High biochemical selectivity for VEGFR2 in a 270-kinase panel [4]. • Approved in China for gastric cancer [4].
Sorafenib	VEGFR2/3, PDGFR β , c-Kit, BRAF [5]	Information missing	• FDA-approved for renal cell & hepatocellular carcinoma [5]. • Type II kinase inhibitor [5].
Sunitinib	VEGFR1/2, PDGFR β , FLT3 [5]	Information missing	• FDA-approved for renal cell carcinoma & GIST [5]. • Type I kinase inhibitor [5].

Inhibitor	Primary Targets	VEGFR2 Inhibition (IC50)	Key Preclinical/Clinical Findings
Axitinib	VEGFR1/2, c-Kit [5]	Information missing	<ul style="list-style-type: none">FDA-approved for renal cell carcinoma [5].Type I kinase inhibitor [5].
Lenvatinib	VEGFR1/2/3, PDGFR α , FGFR, RET [5] [4]	Information missing	<ul style="list-style-type: none">FDA-approved for thyroid cancer & others [5].Type II kinase inhibitor [5].

Detailed Experimental Data and Protocols

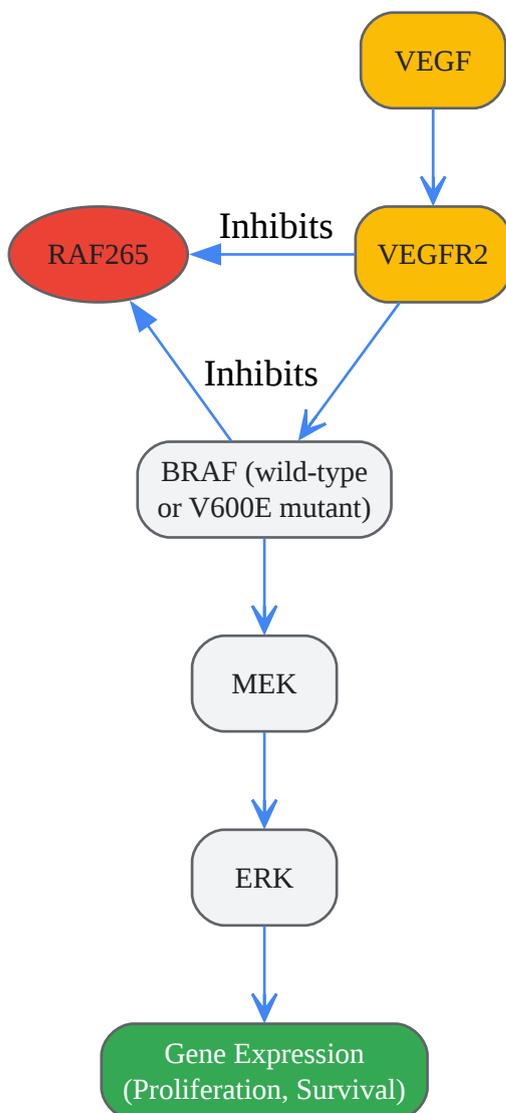
For researchers, the methodologies and detailed findings from key studies on **RAF265** and comparative agents are crucial.

- Kinase Activity Profiling:** A 2023 study compared the investigational drug **rivoceranib** against 10 FDA-approved VEGFR2 inhibitors [4]. The **biochemical kinase assay** measured the concentration required to inhibit 50% of VEGFR2 kinase activity (IC50). Rivoceranib's selectivity was further assessed by testing its residual activity against a panel of 270 human kinases, demonstrating high specificity for VEGFR2 [4].
- Preclinical Tumor Response Modeling:** A 2012 study evaluated **RAF265**'s efficacy using **orthotopic implants of patient-derived melanoma tumors** in nude mice [1].
 - Methodology:** Tumors from 34 patients were implanted into mice. Once established, mice were treated with **RAF265** (40 mg/kg, daily) for 30 days. Tumor growth, gene mutation status (via SNaPshot genotyping and direct sequencing), and gene expression profiles (via microarray) were analyzed [1].
 - Key Findings:** The study revealed that response to **RAF265** was associated with reduced proliferation markers (Ki-67, cyclin D1) and induction of apoptosis, but did not consistently correlate with a reduction in phosphorylated ERK1/2 [1].
- Metabolic Response Imaging:** A 2011 study used **small animal FDG-PET imaging** and **DNA microarray analysis** to assess **RAF265**'s early effects [6].
 - Methodology:** A375M melanoma xenograft-bearing mice were treated with **RAF265**. Tumor glucose metabolism was monitored via FDG uptake, while microarray analysis evaluated changes in gene expression pathways [6].
 - Key Findings:** **RAF265** significantly inhibited FDG accumulation in tumors within one day, indicating rapid suppression of glucose metabolism. Gene expression analysis confirmed downregulation of pathways related to glucose and thymidine metabolism [6].

- **In Vitro Functional Assays:** A 2013 study investigated **RAF265**'s effects on osteoclasts [3].
 - **Methodology:** Human peripheral blood mononuclear cells (PBMCs) were stimulated with RANKL and M-CSF to form osteoclasts, which were then treated with **RAF265**. Osteoclast formation was counted, and resorption activity was measured on calcium-coated plates. Molecular analysis was performed via immunoblotting and real-time RT-PCR [3].
 - **Key Findings:** **RAF265** inhibited osteoclast formation (IC50 ~160 nM) and resorption (IC50 ~20 nM) by downregulating key genes like cathepsin K and NFATc1 [3].

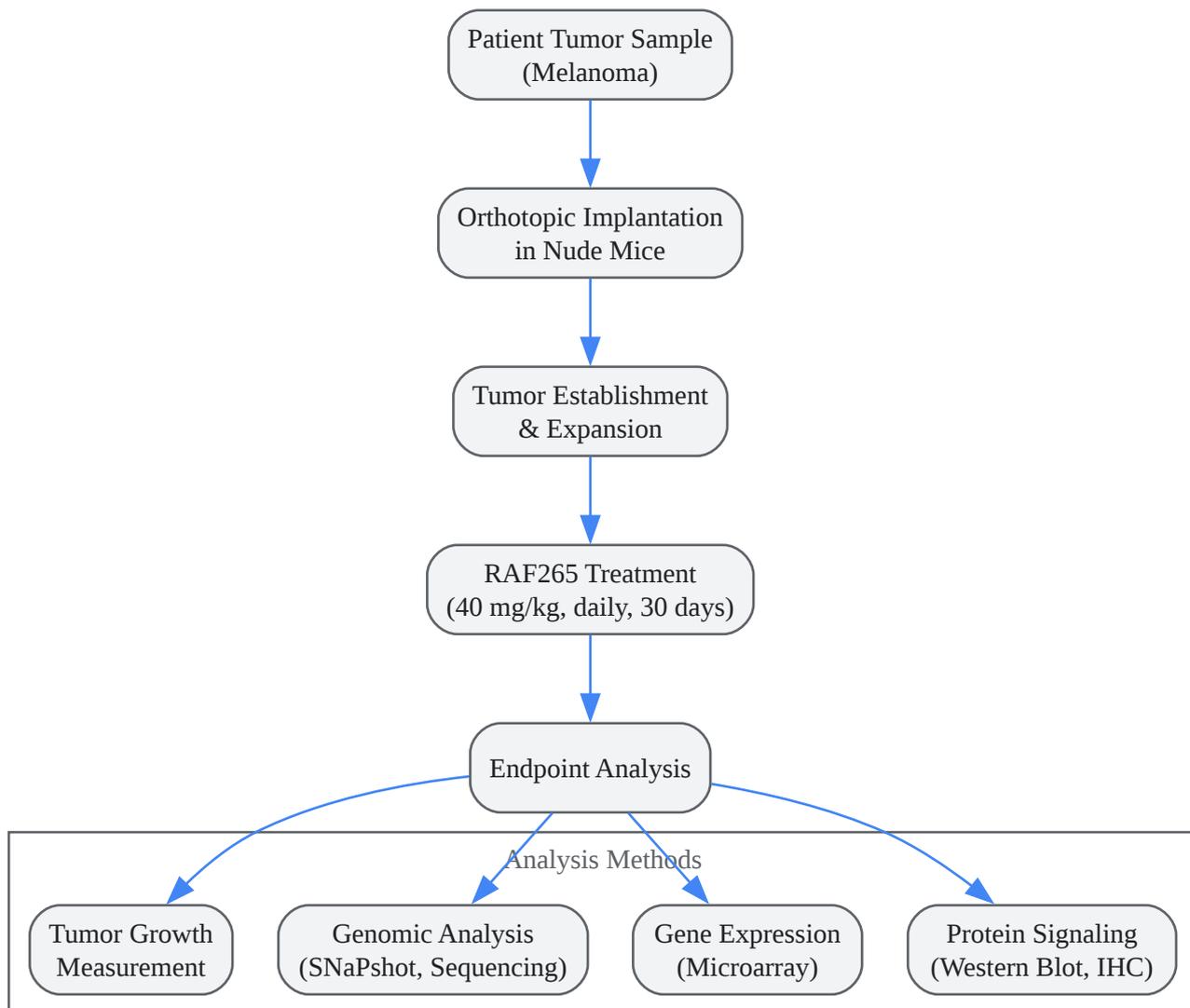
Signaling Pathways and Experimental Workflow

The diagrams below illustrate the primary signaling pathway targeted by **RAF265** and a generalized workflow for the preclinical experiments cited.



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Diagram 1: Key signaling pathways targeted by **RAF265**. **RAF265** dually inhibits VEGFR2-driven angiogenesis and the BRAF/MEK/ERK pathway, which regulates cell proliferation and survival [1] [6] [2].



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Diagram 2: Preclinical workflow for evaluating **RAF265**. This workflow outlines the key steps used in patient-derived xenograft studies to assess the drug's efficacy and mechanism of action [1].

Key Insights for Researchers

- **RAF265's Dual Mechanism:** Unlike more selective VEGFR2 inhibitors, **RAF265's** activity stems from simultaneously targeting the oncogenic BRAF/MEK/ERK pathway and VEGFR2-mediated angiogenesis [1] [2].
- **Response in BRAF Wild-Type Tumors:** A significant finding from preclinical studies is that **RAF265's** antitumor activity was not confined to BRAF-mutant melanomas, with a majority of responders being BRAF wild-type [1]. This suggests its therapeutic potential may extend beyond typical BRAF inhibitor applications.
- **Clinical Development Status:** A first-in-human Phase I trial established a maximum tolerated dose of 48 mg once daily for **RAF265**. While antitumor activity was observed in both BRAF mutant and wild-type patients, the clinical development of **RAF265** appears to have been limited, potentially due to the efficacy of more selective BRAF inhibitors or its own toxicity profile [7].

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